molecular formula C24H30ClN7O5S B1434938 Edoxaban N-oxide CAS No. 2244103-96-4

Edoxaban N-oxide

Katalognummer: B1434938
CAS-Nummer: 2244103-96-4
Molekulargewicht: 564.1 g/mol
InChI-Schlüssel: VXYMWDLQMMPOMS-QDYCCJOXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Edoxaban N-oxide is a derivative of Edoxaban, a well-known oral anticoagulant that selectively inhibits factor Xa, a key enzyme in the coagulation cascade

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Edoxaban N-oxide typically involves the oxidation of Edoxaban. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the N-oxide derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Edoxaban N-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of di-N-oxide derivatives.

    Reduction: Reduction reactions can revert this compound back to Edoxaban.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxidized and reduced forms of Edoxaban, as well as substituted derivatives that can have different pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Introduction to Edoxaban N-oxide

This compound is a derivative of Edoxaban, a direct oral anticoagulant that selectively inhibits factor Xa, a critical enzyme in the coagulation cascade. This compound has garnered attention for its potential applications in various fields, including chemistry, biology, medicine, and industry. This article explores the diverse applications of this compound, supported by detailed research findings and case studies.

Chemistry

This compound serves as a model compound for studying oxidation and reduction reactions. Its ability to undergo further oxidation or reduction allows researchers to explore various chemical pathways and mechanisms.

Biology

Research indicates that this compound exhibits significant biological activity, particularly in the context of blood coagulation. It has been investigated for its antioxidant properties, which may mitigate oxidative stress associated with chronic kidney disease (CKD). Studies have shown that Edoxaban can suppress inflammation and tissue fibrosis in animal models, suggesting its potential as a multitargeted drug against oxidative stress, inflammation, and tissue fibrosis .

Case Study: Antioxidant Effects in CKD

In a study involving human proximal tubular cells (HK-2 cells), Edoxaban significantly inhibited reactive oxygen species (ROS) production induced by factor Xa, indoxyl sulfate, and angiotensin II. This suggests that this compound may have therapeutic implications in managing oxidative stress-related conditions .

Medicine

This compound is being explored for its potential use as an anticoagulant with improved pharmacokinetic properties compared to its parent compound. Its selective inhibition of factor Xa can prevent thromboembolic events, making it a candidate for further clinical evaluation .

Industry

In pharmaceutical development, this compound is utilized in creating new drug formulations and delivery systems. Its unique chemical properties allow for modifications that can enhance bioavailability and therapeutic efficacy .

Wirkmechanismus

Edoxaban N-oxide exerts its effects by selectively inhibiting factor Xa, a serine endopeptidase involved in the conversion of prothrombin to thrombin, a key step in the coagulation cascade. By inhibiting factor Xa, this compound prevents the formation of blood clots, thereby reducing the risk of thromboembolic events .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Rivaroxaban
  • Apixaban
  • Dabigatran

Comparison

Compared to other factor Xa inhibitors like Rivaroxaban and Apixaban, Edoxaban N-oxide is unique due to its specific N-oxide functional group, which may confer different pharmacokinetic and pharmacodynamic properties. This uniqueness can potentially lead to variations in absorption, distribution, metabolism, and excretion, making it a valuable compound for further research and development .

Biologische Aktivität

Edoxaban N-oxide, a derivative of the oral anticoagulant edoxaban, is primarily known for its role as a selective inhibitor of factor Xa (FXa), a crucial enzyme in the coagulation cascade. This compound has garnered attention not only for its anticoagulant properties but also for its potential antioxidant effects and other pleiotropic activities. This article delves into the biological activity of this compound, supported by various studies and findings.

This compound functions as a selective and reversible inhibitor of FXa. By inhibiting this enzyme, it disrupts thrombin generation and platelet activation, which are essential processes in blood coagulation. The inhibition leads to a decrease in thrombus formation, making it a valuable therapeutic agent for preventing thromboembolic events such as strokes and deep vein thrombosis.

Pharmacokinetics

The pharmacokinetic profile of this compound shows rapid absorption with peak plasma concentrations achieved within 1.0 to 2.0 hours post-administration. The compound exhibits a biphasic decline in plasma concentration, which is indicative of its sustained action.

Antioxidant Properties

Recent studies have highlighted the antioxidant effects of this compound through its FXa inhibitory activity. For instance, research demonstrated that Edoxaban significantly inhibited intracellular reactive oxygen species (ROS) production induced by FXa in human proximal tubular cells (HK-2 cells). This suggests that Edoxaban not only acts as an anticoagulant but also mitigates oxidative stress, which is linked to various pathophysiological conditions .

Pleiotropic Effects

This compound exhibits pleiotropic effects , impacting multiple biological pathways beyond anticoagulation. In animal models, it has been shown to reduce levels of inflammatory markers and fibrosis-related proteins. For example, in diabetic nephropathy models, Edoxaban treatment led to significant reductions in matrix scores and inflammatory cytokines .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound across different contexts:

StudyModelDurationTreatmentResults
Millenaar et al., 2020ApoE −/− knockout mice8 weeksEdoxaban 375 mg/kgReduced plaque tissue and fibrosis (p = 0.024)
Hiramoto et al., 2023Colon26-inoculated BALB/C mice28 daysEdoxaban 10 mg/kgSignificant tumor growth reduction (p < 0.01)
Clinical Case StudyDIC due to aortic dissectionVariableEdoxaban 30 mg/dayEffective treatment for DIC with improved hemostatic parameters

Eigenschaften

IUPAC Name

N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-5-oxido-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-ium-2-carbonyl)amino]cyclohexyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClN7O5S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3,37)12-18(16)38-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+,32?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYMWDLQMMPOMS-QDYCCJOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCC(C(C1)NC(=O)C2=NC3=C(S2)C[N+](CC3)(C)[O-])NC(=O)C(=O)NC4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)C2=NC3=C(S2)C[N+](CC3)(C)[O-])NC(=O)C(=O)NC4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN7O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2244103-96-4
Record name Edoxaban N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2244103964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EDOXABAN N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8UV5CM3B4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Edoxaban N-oxide
Reactant of Route 2
Edoxaban N-oxide
Reactant of Route 3
Reactant of Route 3
Edoxaban N-oxide
Reactant of Route 4
Reactant of Route 4
Edoxaban N-oxide
Reactant of Route 5
Edoxaban N-oxide
Reactant of Route 6
Edoxaban N-oxide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.